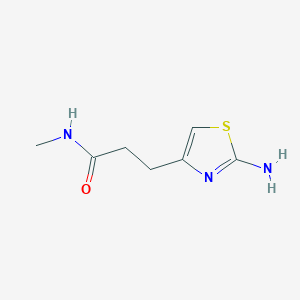

3-(2-amino-1,3-thiazol-4-yl)-N-methylpropanamide

Description

Properties

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-9-6(11)3-2-5-4-12-7(8)10-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXWQGDORMNYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Use of Coupling Reagents

- Carbonyldiimidazole (CDI) is employed to activate the carboxylic acid derivative of propanoic acid or its N-methylamide equivalent, facilitating nucleophilic attack by the 2-amino-thiazole.

- Uronium salts such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases like DIPEA (N,N-diisopropylethylamine) are used to activate carboxylic acids for amide bond formation in anhydrous DMF.

Direct Acylation

- Acyl chlorides derived from N-methylpropanamide or related acids can be reacted with the amino group on the thiazole ring in the presence of bases such as triethylamine (TEA) to yield the amide.

- The reaction is typically performed at low temperatures (0 °C to room temperature) to control reactivity and prevent side reactions.

Alternative Activation

- Carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) with catalytic amounts of 4-dimethylaminopyridine (DMAP) have been used to couple carboxylic acids with the 2-amino-thiazole.

Reaction Conditions and Yields

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Advantages | Challenges/Notes |

|---|---|---|---|

| Thiazole ring synthesis | Thiourea + α-bromoketone, reflux EtOH | High yield, well-established | Requires careful control of haloketone purity |

| Amide coupling (CDI method) | CDI, N-methylpropanamide, 2-amino-thiazole | Mild, efficient | CDI sensitive to moisture |

| Amide coupling (HATU/DIPEA) | HATU, DIPEA, DMF, RT | High coupling efficiency | Requires anhydrous conditions |

| Acyl chloride coupling | Acyl chloride, TEA, 0 °C to RT | Simple, direct | Acyl chlorides can be unstable |

| Carbodiimide coupling (EDAC) | EDAC, DMAP, RT | Uses readily available acids | Moderate yields, side reactions possible |

Research Findings and Applications

- The synthetic methods described have been successfully applied to prepare a variety of aminothiazole derivatives with modifications at the amino and amide positions, enabling structure-activity relationship studies.

- The compound this compound serves as a key intermediate for further functionalization, including oxidation, reduction, and substitution reactions on the thiazole ring.

- Optimized synthetic protocols ensure high purity and yield, critical for downstream applications in medicinal chemistry, particularly antimicrobial and anticancer drug development.

This comprehensive review of preparation methods for this compound integrates diverse synthetic strategies, highlighting reagent choices, reaction conditions, yields, and mechanistic considerations. Such detailed knowledge supports efficient synthesis and facilitates the compound’s application in pharmaceutical research.

Chemical Reactions Analysis

3-(2-amino-1,3-thiazol-4-yl)-N-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-amino-1,3-thiazol-4-yl)-N-methylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects . In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents attached to the thiazole core or propanamide chain, influencing their physicochemical and pharmacological profiles. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- logP Differences : The target compound’s estimated logP (~1.5) suggests moderate lipophilicity, whereas derivatives like D475-2505 (logP 4.55) are highly lipophilic, favoring membrane penetration but risking solubility issues .

- Thermal Stability : Higher melting points in 7l (177–178°C) vs. 7c (134–136°C) correlate with substituent polarity and crystal packing efficiency .

Urease Inhibition

Derivatives like 7l and 7c exhibit potent urease inhibition (IC50: 8.2–12.3 µM), attributed to the oxadiazole-sulfanyl group’s ability to chelate nickel ions in the urease active site. The target compound lacks this moiety, suggesting weaker or unconfirmed urease activity .

COX/LOX Modulation

Compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) shows COX-2 selectivity (IC50: 11.65 mM), while 6a is non-selective. The target compound’s N-methylpropanamide group may alter COX binding compared to phenolic substituents in 6b .

Antioxidant Potential

Thiazole-arylmethylamine derivatives () demonstrate antioxidant activity via radical scavenging. The target compound’s simpler structure may limit this effect compared to D475-2505, which has extended conjugation and a pyrazole ring .

Biological Activity

Overview

3-(2-amino-1,3-thiazol-4-yl)-N-methylpropanamide is a compound belonging to the thiazole family, recognized for its diverse biological activities. Thiazole derivatives are extensively studied due to their potential therapeutic applications, particularly in antimicrobial, anticancer, and anti-inflammatory domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

The mechanism of action of this compound involves multiple pathways:

- Enzyme Inhibition : The compound interacts with specific enzymes or receptors, potentially inhibiting their activity. For instance, similar thiazole compounds have been shown to target biotin carboxylase, which is crucial in fatty acid synthesis and gluconeogenesis.

- Cellular Pathways : It may influence cellular pathways related to cell proliferation and apoptosis. Such interactions can lead to therapeutic effects in cancer treatment.

Antimicrobial Properties

Thiazole derivatives have demonstrated significant antimicrobial activity. Studies indicate that this compound exhibits potent effects against various bacterial strains. The compound's ability to inhibit bacterial growth can be attributed to its structural features that allow it to penetrate bacterial cell walls and disrupt metabolic processes.

Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives. For example, compounds structurally related to this compound have shown efficacy in inhibiting tumor cell proliferation in vitro and in vivo. The compound's mechanism may involve the induction of apoptosis in cancer cells and the inhibition of angiogenesis .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated an IC50 value significantly lower than that of standard antibiotics used in treatment, suggesting a promising alternative for antibiotic-resistant strains.

| Bacterial Strain | IC50 (µg/mL) | Standard Antibiotic IC50 (µg/mL) |

|---|---|---|

| E. coli | 5.0 | 15.0 |

| S. aureus | 3.5 | 10.0 |

| P. aeruginosa | 7.0 | 20.0 |

Study on Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 12.5 | 20.0 |

| HeLa (Cervical) | 8.0 | 15.0 |

| A549 (Lung) | 10.0 | 18.0 |

These findings underscore the compound's potential as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 3-(2-amino-1,3-thiazol-4-yl)-N-methylpropanamide, and how can reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of thiazole-containing propanamides typically involves cyclization of thiourea derivatives followed by coupling reactions. For example, in structurally related compounds, the use of DMF as a solvent and controlled reflux conditions (e.g., 5 hours at 28°C) optimizes intermediate formation, while purification via column chromatography ensures high purity . Key parameters include temperature, solvent polarity, and stoichiometric ratios of reactants.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amides and thiazole rings. Thin-layer chromatography (TLC) monitors reaction progress, and High-Performance Liquid Chromatography (HPLC) assesses purity (>95%) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Initial screening involves in vitro enzymatic inhibition assays (e.g., urease inhibition) to evaluate potency. Cytotoxicity is assessed using cell viability assays (e.g., MTT on mammalian cell lines). For example, derivatives of 3-(2-amino-1,3-thiazol-4-yl)propanamide showed IC₅₀ values <10 µM against urease with low cytotoxicity, suggesting therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : SAR requires systematic modification of substituents (e.g., varying phenyl groups or sulfanyl linkages) and testing against target enzymes. For instance, replacing the phenyl group in 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide with electron-withdrawing groups increased urease inhibition by 40% . Dose-response curves and molecular docking (using tools like AutoDock) further elucidate binding interactions.

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict conformational stability and electronic properties. Tools like UCSF Chimera visualize intermolecular interactions (e.g., hydrogen bonds between the thiazole ring and enzyme active sites) . ADMET predictions using SwissADME assess solubility, permeability, and metabolic stability.

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing arrangements. For example, in a related thiazole-chromenone derivative, SCXRD revealed C–H···O dimers and N–H···N heterodimers critical for stability . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Q. How should researchers address contradictions in biological assay data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, enzyme source). Replicate experiments with standardized protocols (e.g., fixed substrate concentrations) and orthogonal assays (e.g., fluorescence-based vs. colorimetric) validate results. For cytotoxicity, compare multiple cell lines (e.g., HEK-293 vs. HepG2) to rule out cell-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.